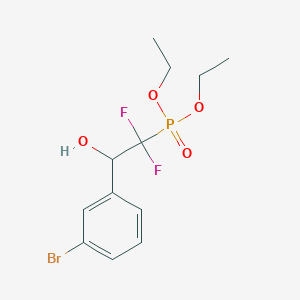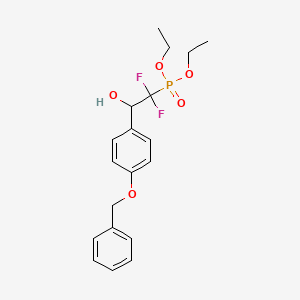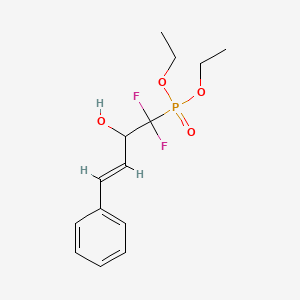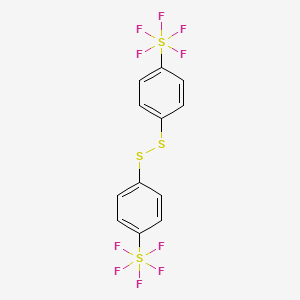
1,2-Di-(p-pentafluorosulfanylbenzene)disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-(p-pentafluorosulfanylbenzene)disulfane is an organosulfur compound with the molecular formula C12H8F10S4 This compound is characterized by the presence of two pentafluorosulfanylbenzene groups connected by a disulfane (S-S) bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-(p-pentafluorosulfanylbenzene)disulfane typically involves the reaction of pentafluorosulfanylbenzene derivatives with sulfur sources under controlled conditions. One common method includes the reaction of p-pentafluorosulfanylbenzene thiol with sulfur dichloride (S2Cl2) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired disulfane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
1,2-Di-(p-pentafluorosulfanylbenzene)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfane bond, yielding thiols or other sulfur-containing compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1,2-Di-(p-pentafluorosulfanylbenzene)disulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,2-Di-(p-pentafluorosulfanylbenzene)disulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. The disulfane bond can undergo cleavage, leading to the formation of reactive sulfur species that can interact with biological molecules. The pentafluorosulfanyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
相似化合物的比较
Similar Compounds
- 1,2-Di-(p-fluorobenzene)disulfane
- 1,2-Di-(p-chlorobenzene)disulfane
- 1,2-Di-(p-bromobenzene)disulfane
Uniqueness
1,2-Di-(p-pentafluorosulfanylbenzene)disulfane is unique due to the presence of pentafluorosulfanyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity compared to other disulfane derivatives, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
pentafluoro-[4-[[4-(pentafluoro-λ6-sulfanyl)phenyl]disulfanyl]phenyl]-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F10S4/c13-25(14,15,16,17)11-5-1-9(2-6-11)23-24-10-3-7-12(8-4-10)26(18,19,20,21)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLJBWKMAZHDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)S(F)(F)(F)(F)F)S(F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F10S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8049643.png)
![Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B8049647.png)
![5-azaspiro[2.3]hexane;oxalic acid](/img/structure/B8049657.png)
![7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8049665.png)
![8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8049669.png)
![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B8049675.png)
![1-Oxaspiro[3.5]nonan-3-one](/img/structure/B8049698.png)
![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B8049706.png)
![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B8049709.png)
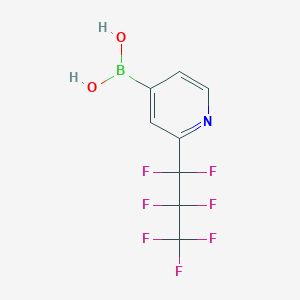
![(S)-6-isopropyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049724.png)
